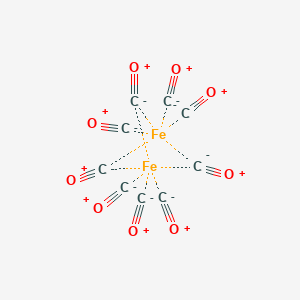

carbon monoxide;iron

Description

Properties

IUPAC Name |

carbon monoxide;iron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/9CO.2Fe/c9*1-2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCXLZXJCZPKTBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9Fe2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Carbon Monoxide Binding to Hemoglobin Iron

For Researchers, Scientists, and Drug Development Professionals

Introduction

The binding of carbon monoxide (CO) to the ferrous iron of hemoglobin (Hb) is a critical area of study in biochemistry, toxicology, and pharmacology. The remarkably high affinity of hemoglobin for carbon monoxide, approximately 200-250 times greater than for oxygen, underlies the profound toxicity of CO.[1] This competitive binding displaces oxygen, forming carboxyhemoglobin (COHb) and severely impairing the oxygen-carrying capacity of the blood.[2][3] Beyond simple competitive inhibition, CO binding also allosterically increases the oxygen affinity of the remaining unbound heme sites, shifting the oxygen-hemoglobin dissociation curve to the left and further hindering oxygen release to the tissues.[4] This guide provides a detailed examination of the molecular mechanisms governing this interaction, quantitative binding data, experimental protocols for its study, and potential avenues for therapeutic intervention.

Molecular Mechanism of Binding

The interaction between carbon monoxide and the heme iron in hemoglobin is a complex process governed by electronic structure, steric factors, and allosteric regulation.

Electronic and Structural Factors:

Carbon monoxide is an excellent ligand for transition metals like the ferrous iron (Fe²⁺) in heme.[5] The strength of the Fe-CO bond is attributed to a synergistic interaction involving a σ-bond and π-backbonding.[6] The carbon atom of CO donates a lone pair of electrons to an empty d-orbital of the iron, forming a strong σ-bond.[6] Simultaneously, the iron atom back-donates electron density from its filled d-orbitals to the empty π* antibonding orbitals of CO.[6] This π-backbonding strengthens the Fe-C bond and is a key contributor to the high affinity of CO for heme.

While oxygen also binds to the heme iron, it does so in a bent or angular fashion.[7] In contrast, CO prefers a linear binding geometry.[5][7] However, within the heme pocket of hemoglobin, the distal histidine (His-E7) residue sterically hinders this preferred linear arrangement, forcing the CO molecule to adopt a slightly bent conformation.[5][7] This steric hindrance is thought to reduce the affinity of hemoglobin for CO by a factor of about 100, a crucial evolutionary adaptation that mitigates the effects of endogenous CO production.[5] Despite this reduction, the intrinsic strength of the Fe-CO bond ensures that CO still binds with much higher affinity than oxygen. The distal histidine also plays a role in stabilizing the bound oxygen through hydrogen bonding, a factor not as significant for the CO-hemoglobin complex.[8][9][10]

Allosteric Regulation and Conformational Changes:

Hemoglobin is an allosteric protein, existing in two principal quaternary conformations: the low-affinity T (tense) state and the high-affinity R (relaxed) state.[11] The binding of ligands, including CO, to the heme iron induces a transition from the T state to the R state.[11] This conformational change involves a shift in the arrangement of the α and β subunits, altering the ligand-binding affinities of the heme sites.

When a CO molecule binds to one of the four heme groups in a hemoglobin tetramer, it triggers a conformational change that is transmitted to the other subunits.[11] This shift to the R state increases the affinity of the remaining heme groups for oxygen, a phenomenon known as cooperative binding.[4] Consequently, the hemoglobin molecule holds on to any bound oxygen more tightly, impairing its release to peripheral tissues. This allosteric effect is a major contributor to the toxicity of carbon monoxide, as it not only reduces the oxygen-carrying capacity of the blood but also starves the tissues of the oxygen that is still being carried.[7]

The transition from the T to the R state upon CO binding is not always a simple one-to-one event. Studies have shown that under certain conditions, the conformational change can lag behind CO binding, requiring the ligation of more than one CO molecule to induce the full transition.[12][13] The precise dynamics of this transition are influenced by factors such as pH and the presence of allosteric effectors like 2,3-diphosphoglycerate (DPG).[12][13]

Quantitative Data on CO-Hemoglobin Binding

The following table summarizes key quantitative data related to the binding of carbon monoxide and oxygen to hemoglobin.

| Parameter | Value | Conditions | Reference |

| Relative Affinity (M) | ~200-250 (CO vs O₂) | Human Hemoglobin | [1] |

| CO Association Rate Constant (k'₄) | pH-dependent | Human Adult Hemoglobin | [14] |

| CO Dissociation Rate Constant (l₄) | pH-dependent | Human Adult Hemoglobin | [14] |

| P₅₀ (CO) | 0.38 mmHg (α-Fe), 0.71 mmHg (β-Fe) | [Mn(II),Fe(II)] hybrid hemoglobins, pH 6.6 | [15] |

| P₅₀ (O₂) | 26.3 mmHg | Normal whole blood, 2% HbCO | [16] |

| P₅₀ (O₂) with increasing HbCO | 18.0 mmHg (25% HbCO), 11.6 mmHg (50% HbCO), 6.5 mmHg (75% HbCO) | Normal whole blood | [16] |

Experimental Protocols

The study of carbon monoxide binding to hemoglobin utilizes a variety of sophisticated biophysical techniques. Below are detailed methodologies for key experiments.

Spectrophotometry for Carboxyhemoglobin Quantification

Spectrophotometry is a widely used method for determining the concentration of carboxyhemoglobin in blood samples.[17][18][19] This technique relies on the distinct absorption spectra of oxyhemoglobin (O₂Hb) and carboxyhemoglobin (COHb).

Principle: The concentration of COHb is determined by measuring the absorbance of a hemolyzed blood sample at specific wavelengths and comparing the resulting spectrum to the known spectra of pure O₂Hb and COHb.[17]

Protocol:

-

Sample Preparation: A whole blood sample is collected and hemolyzed to release the hemoglobin. This is typically achieved by diluting the blood in a hypotonic solution.

-

Spectral Measurement: The absorbance of the hemolysate is measured across a range of wavelengths, typically from 500 to 650 nm, using a spectrophotometer or a CO-oximeter.[18]

-

Deoxygenation (for baseline): To obtain a spectrum of deoxyhemoglobin, a reducing agent such as sodium dithionite (B78146) is added to a separate aliquot of the hemolysate to remove any bound oxygen.[18]

-

Data Analysis: The percentage of COHb is calculated by comparing the absorbance at specific wavelengths where the difference between the O₂Hb and COHb spectra is maximal.[18] CO-oximeters automate this process, providing a direct readout of the COHb concentration.

Stopped-Flow Kinetics

Stopped-flow spectrophotometry is a rapid kinetic technique used to study the rates of fast reactions in solution, such as the binding of CO to hemoglobin.[20][21][22][23][24]

Principle: Two solutions, one containing deoxyhemoglobin and the other a solution of carbon monoxide, are rapidly mixed. The change in absorbance over time is monitored as CO binds to the hemoglobin, allowing for the determination of association rate constants.[23]

Protocol:

-

Reagent Preparation: A solution of deoxygenated hemoglobin is prepared. A separate solution containing a known concentration of carbon monoxide is also prepared.

-

Instrument Setup: The stopped-flow apparatus is primed with the reactant solutions. The spectrophotometer is set to a wavelength where the absorbance change upon CO binding is significant.

-

Rapid Mixing: The two solutions are rapidly driven from syringes into a mixing chamber and then into an observation cell. The flow is then abruptly stopped.

-

Data Acquisition: The change in absorbance in the observation cell is recorded as a function of time, typically on a millisecond timescale.

-

Data Analysis: The resulting kinetic trace is fitted to a suitable mathematical model (e.g., single or double exponential decay) to extract the pseudo-first-order rate constants. The second-order association rate constant can then be determined by plotting the observed rate constants against the concentration of CO.

Laser Flash Photolysis

Laser flash photolysis is another powerful technique for studying the kinetics of ligand binding to hemoglobin.[25][26][27][28][29]

Principle: A short, intense laser pulse is used to photodissociate (break the bond of) CO from a sample of carboxyhemoglobin. The subsequent rebinding of CO to the deoxyhemoglobin is then monitored over time using spectrophotometry.[27]

Protocol:

-

Sample Preparation: A solution of carboxyhemoglobin of known concentration is prepared.

-

Instrument Setup: The sample is placed in a cuvette within a laser photolysis setup. A monitoring light beam from a spectrophotometer is passed through the sample.

-

Photodissociation: A high-energy laser pulse is directed at the sample, causing the rapid dissociation of CO from the hemoglobin.

-

Data Acquisition: The change in absorbance is monitored as the deoxyhemoglobin produced by the laser flash rebinds with the dissociated CO. The data is captured on a fast timescale, often from nanoseconds to milliseconds.

-

Data Analysis: The kinetic data is analyzed to determine the rate constants for CO rebinding. This technique is particularly useful for studying the very fast initial steps of ligand binding.

Visualizations

Signaling Pathway of CO Binding and Allosteric Transition

Caption: Allosteric transition of hemoglobin from the T-state to the R-state upon CO binding.

Experimental Workflow for Stopped-Flow Kinetics

References

- 1. quora.com [quora.com]

- 2. quora.com [quora.com]

- 3. Causes and clinical significance of increased carboxyhemoglobin [acutecaretesting.org]

- 4. aklectures.com [aklectures.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. The role of the distal histidine in myoglobin and haemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Distal Histidine Stabilizes Bound O2 and Acts as a Gate for Ligand Entry in Both Subunits of Adult Human Hemoglobin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. experts.illinois.edu [experts.illinois.edu]

- 11. youtube.com [youtube.com]

- 12. The relation between carbon monoxide binding and the conformational change of hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The relation between carbon monoxide binding and the conformational change of hemoglobin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Carbon monoxide binding to the ferrous chains of [Mn,Fe(II)] hybrid hemoglobins: pH dependence of the chain affinity constants associated with specific hemoglobin ligation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.physiology.org [journals.physiology.org]

- 17. derangedphysiology.com [derangedphysiology.com]

- 18. nyc.gov [nyc.gov]

- 19. Evaluation of the methods used for carboxyhemoglobin analysis in postmortem blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Stopped-flow spectrophotometric determination of hydrogen peroxide with hemoglobin as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Stopped-flow front-face fluorometer: a prototype design to measure hemoglobin R----T transition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Stopped-Flow - TgK Scientific Stopped-Flow Solutions [hi-techsci.com]

- 23. Stopped-flow - Wikipedia [en.wikipedia.org]

- 24. web.williams.edu [web.williams.edu]

- 25. Kinetics of carbon monoxide and oxygen binding to hemoglobin in human red blood cell suspensions studied by laser flash photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. The kinetics of conformational changes in hemoglobin, studied by laser photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pnas.org [pnas.org]

- 29. The Kinetics of Conformational Changes in Hemoglobin, Studied by Laser Photolysis - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Exploration of the Fe-CO Bond in Metalloenzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between carbon monoxide (CO) and the iron center in metalloenzymes, particularly heme-containing proteins, is a cornerstone of bioinorganic chemistry. While often studied as an inhibitor and a stable analogue to the more labile Fe-O₂ bond, the Fe-CO unit also serves as a highly sensitive spectroscopic probe for the local environment of the enzyme's active site. Theoretical and computational studies have become indispensable in dissecting the nuanced nature of this bond, providing insights into electronic structure, vibrational dynamics, and the influence of the surrounding protein matrix. These investigations are crucial for understanding enzyme mechanisms and for the rational design of drugs that may target these active sites.

This technical guide provides an in-depth overview of the theoretical methodologies used to study the Fe-CO bond in metalloenzymes. It presents key quantitative data from computational studies, details common experimental and computational protocols, and illustrates the logical workflows and relationships that govern this area of research.

Theoretical Methodologies

The primary goal of theoretical studies on the Fe-CO bond is to accurately model its electronic structure and predict spectroscopic observables that can be validated by experiment. The nature of the bond is traditionally described by the Dewar-Chatt-Duncanson model, involving a synergistic interplay of σ-donation from the CO lone pair to the iron's d-orbitals and π-backdonation from the iron's filled d-orbitals into the empty π* orbitals of CO. The extent of π-backdonation is a key determinant of bond strength and vibrational frequencies: stronger backdonation strengthens the Fe-C bond while weakening the C-O bond.[1][2][3]

Computational chemistry provides the tools to quantify these effects. The two most prominent methods employed are Density Functional Theory (DFT) and the hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach.

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It has become the workhorse for studying the active sites of metalloenzymes due to its favorable balance of computational cost and accuracy.[4] In a typical "cluster" model, the active site (e.g., the heme group, the proximal ligand, and the CO molecule) is excised from the protein and studied in the gas phase or with a continuum solvation model.[1]

Quantum Mechanics/Molecular Mechanics (QM/MM)

To account for the influence of the entire protein environment, hybrid QM/MM methods are employed.[5][6] In this approach, the system is partitioned into two regions:

-

The QM Region: The chemically active core, typically the Fe-porphyrin system and the CO ligand, is treated with a high-level quantum mechanical method like DFT.[6][7]

-

The MM Region: The rest of the protein and solvent are treated using classical molecular mechanics force fields (e.g., CHARMM, AMBER).[6][7]

This partitioning allows for the accurate modeling of bond-making and bond-breaking events while still accounting for the steric and electrostatic effects of the thousands of atoms in the surrounding protein.[1][6]

Experimental and Computational Protocols

Experimental Protocol: FTIR Spectroscopy of CO-Bound Myoglobin (B1173299)

Fourier Transform Infrared (FTIR) spectroscopy is a primary experimental technique for probing the Fe-CO bond, as the C-O stretching frequency (ν(CO)) is highly sensitive to the electronic environment.[8][9]

Objective: To measure the ν(CO) of a CO-bound heme protein.

Methodology:

-

Sample Preparation: A purified solution of the metalloenzyme (e.g., myoglobin) is prepared in a suitable buffer. For analysis, the sample is often placed in a specialized low-temperature cryostat cell with infrared-transparent windows (e.g., CaF₂).[10]

-

Reduction of the Iron Center: The heme iron is typically reduced to the ferrous (Fe²⁺) state, which is the state that binds CO. This is often achieved by adding a reducing agent like sodium dithionite.

-

Introduction of CO: The solution is purged with CO gas to ensure the formation of the carbonmonoxy complex.

-

Data Acquisition: The sample is placed in an FTIR spectrometer. An infrared beam is passed through the sample, and the absorbance is measured as a function of wavenumber (cm⁻¹).

-

Difference Spectroscopy (Optional): To isolate the signal of the bound CO, difference spectra are often recorded. This can be done by photolyzing the Fe-CO bond with a laser pulse, which transiently breaks the bond. The spectrum of the CO-bound state minus the spectrum of the photodissociated state reveals the vibrational modes associated with the bound ligand.[8][9]

-

Data Analysis: The resulting spectrum is analyzed to identify the peak corresponding to the ν(CO) stretch. The peak position, width, and intensity provide information about the active site environment.

Computational Protocol: QM/MM Simulation of CO-Bound Myoglobin

This protocol outlines a typical workflow for a QM/MM study aimed at calculating the geometric and vibrational properties of the Fe-CO bond.

Objective: To calculate the structure and ν(CO)/ν(Fe-C) frequencies of CO-bound myoglobin and compare them with experimental data.

Methodology:

-

System Setup:

-

Start with a high-resolution crystal structure of the metalloenzyme (e.g., from the Protein Data Bank).[11]

-

Add hydrogen atoms and solvate the protein in a water box using molecular modeling software (e.g., AMBER, CHARMM).

-

-

Partitioning:

-

Geometry Optimization:

-

Perform a geometry optimization of the entire system. During this process, the forces on the QM atoms are calculated using a chosen DFT functional and basis set (e.g., B3LYP/6-31G*), while the forces on the MM atoms are calculated using a force field.[6] The structure is relaxed to find a minimum energy conformation.

-

-

Vibrational Frequency Calculation:

-

Once the geometry is optimized, a frequency calculation is performed on the QM region. This involves calculating the second derivatives of the energy with respect to atomic positions to obtain the harmonic vibrational frequencies.

-

-

Data Analysis and Validation:

-

Analyze the output to identify the vibrational modes corresponding to the C-O stretch (ν(CO)) and the Fe-C stretch (ν(Fe-C)).

-

Compare the calculated bond lengths, angles, and vibrational frequencies with experimental data from X-ray crystallography and FTIR spectroscopy.[12] Calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and basis set deficiencies.

-

Data Presentation: Calculated vs. Experimental Parameters

Theoretical studies have generated a wealth of data on the Fe-CO unit in various metalloenzymes and model compounds. The tables below summarize representative results for Myoglobin (Mb), a canonical example.

Table 1: Geometric Parameters of the Fe-CO Unit in Myoglobin

| Method | Fe-C Distance (Å) | C-O Distance (Å) | Fe-C-O Angle (°) |

| QM/MM (B3LYP) | 1.77 | 1.15 | ~171 |

| X-ray Crystallography | 1.93 - 1.97 | 1.12 - 1.14 | 118 - 154 |

Note: Experimental bond angles show a wide range due to structural variations and potential steric hindrance in the distal pocket, while calculations on optimized structures often yield a more linear geometry.

Table 2: Vibrational Frequencies of the Fe-CO Unit in Myoglobin

| Method | ν(CO) (cm⁻¹) | ν(Fe-C) (cm⁻¹) |

| QM/MM (DFT) | ~1940 - 1970 | ~500 - 520 |

| FTIR / Resonance Raman (Exp.) | 1930 - 1970 | 485 - 515 |

Note: The range of calculated and experimental frequencies reflects the sensitivity of the Fe-CO bond to the specific protein environment, including mutations in the distal pocket.[13]

Visualizations

Computational Workflow

The following diagram illustrates a typical workflow for the computational investigation of a metalloenzyme active site using a QM/MM approach.

Factors Influencing the Fe-CO Bond

The properties of the Fe-CO bond are not intrinsic but are modulated by a complex interplay of factors within the protein's active site. This diagram illustrates the key relationships.

References

- 1. Computational Understanding of the Selectivities in Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Influence of the heme pocket conformation on the structure and vibrations of the Fe-CO bond in myoglobin: a QM/MM density functional study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Fe-CO Bond Energy in Myoglobin: A QM/MM Study of the Effect of Tertiary Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. QM/MM Molecular Dynamics Studies of Metal Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ligand binding to heme proteins: III. FTIR studies of His-E7 and Val-E11 mutants of carbonmonoxymyoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. FTIR studies of internal proton transfer reactions linked to inter-heme electron transfer in bovine cytochrome c oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protocol for determining protein dynamics using FT-IR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Relationship between the electron density of the heme Fe atom and the vibrational frequencies of the Fe-bound carbon monoxide in myoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

On the Presence of Iron Carbonyls in the Interstellar Medium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The existence of iron carbonyls, specifically iron pentacarbonyl (Fe(CO)₅) and its cluster derivatives, in the interstellar medium (ISM) remains an open question in astrochemistry. While a definitive detection of gaseous iron carbonyls in interstellar space has not been achieved, indirect evidence from meteoritic samples and infrared astronomical observations of interstellar dust clouds suggests their potential presence. This technical guide provides a comprehensive overview of the current state of research on this topic. It details the indirect observational evidence, outlines the experimental methodologies used in relevant analyses, and presents theoretical models for the formation and destruction of these organometallic compounds under interstellar conditions. This document is intended to serve as a resource for researchers in astrophysics, astrochemistry, and related fields, providing the necessary technical details for a deeper understanding of the role of metals in the chemistry of the cosmos.

Introduction: The Interstellar Iron Conundrum

Iron is one of the most abundant heavy elements in the universe. However, observations have shown that a significant fraction of iron is depleted from the gas phase in the interstellar medium, suggesting it is locked up in solid-state forms, such as dust grains. The precise nature of these iron-bearing solids is a long-standing puzzle known as the "missing iron problem." While silicates are known to be a major component of interstellar dust, they do not account for all the depleted iron. This has led to the hypothesis that other iron-containing molecules and materials may exist in the ISM.

Among the candidates are iron carbonyls, which are compounds where a central iron atom is bonded to one or more carbon monoxide (CO) ligands. The high abundance of both iron and carbon monoxide in molecular clouds makes the formation of iron carbonyls plausible. This guide explores the evidence for their existence, the methods used to search for them, and the theoretical frameworks that describe their lifecycle in the vast and tenuous environment of interstellar space.

Observational Evidence: A Tale of Dust and Meteorites

Direct detection of gaseous iron carbonyls via radio astronomy has so far been unsuccessful. The evidence for their existence is indirect, primarily stemming from infrared spectroscopy of dust and the analysis of meteorites.

Infrared Signatures in Meteorites

The most compelling evidence for the existence of iron carbonyls in extraterrestrial environments comes from the analysis of meteorites. A study of the Jiange H5 chondrite, a type of stony meteorite, revealed the presence of iron carbonyl clusters.

The identification of iron carbonyl clusters in the Jiange H5 chondrite was achieved using a Perkin Elmer System 2000 Micro-FTIR. The experimental procedure is as follows:

-

Sample Preparation: A thin section of the Jiange H5 chondrite was polished to be sufficiently transparent for infrared transmission measurements.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer coupled with a microscope was used to analyze micrometer-sized regions of the sample.

-

Data Acquisition: Infrared spectra were recorded in the mid-infrared range, focusing on the characteristic stretching frequencies of the carbon-monoxide bond (ν_CO).

-

Analysis: The resulting spectra were analyzed for absorption bands corresponding to the vibrational modes of CO ligands in metal carbonyls.

The analysis of the Jiange H5 chondrite revealed four distinct absorption bands that were attributed to the stretching vibrations of CO ligands in an iron carbonyl cluster, likely Fe₃(CO)₁₂.[1]

| Observed Frequency (cm⁻¹) | Assignment |

| 2059 | Terminal CO ligand stretch |

| 1945 | Terminal CO ligand stretch |

| 1855 | Bridging CO ligand stretch |

| 1833 | Bridging CO ligand stretch |

| Table 1: Infrared absorption bands attributed to iron carbonyl clusters observed in the Jiange H5 chondrite.[1] |

These frequencies are consistent with laboratory spectra of iron carbonyl clusters, providing strong evidence for their presence within the parent body of this meteorite.

Probing Interstellar Dust with Infrared Spectroscopy

While no specific interstellar infrared absorption feature has been definitively assigned to iron carbonyls, the vibrations of CO molecules on the surfaces of dust grains are a subject of ongoing research. The presence of CO ice mantles on interstellar dust grains is well-established, and it is plausible that reactions within these ices could lead to the formation of iron carbonyls. The infrared stretching frequencies of CO ligands are sensitive to their chemical environment, which could, in principle, allow for their identification on dust grain surfaces.

Theoretical Framework: Formation and Destruction Pathways

In the absence of a direct detection of gaseous iron carbonyls, theoretical models are crucial for understanding their potential abundance and lifecycle in the ISM.

Formation Pathways

The formation of iron carbonyls in the interstellar medium is likely to occur on the surfaces of dust grains, where iron atoms and CO molecules can accrete and react.

Figure 1: A simplified diagram illustrating the proposed grain surface formation pathway for iron carbonyls in the interstellar medium. Iron atoms and carbon monoxide molecules from the gas phase accrete onto the surface of a dust grain, where they can react to form iron carbonyls. These newly formed molecules can then be released back into the gas phase through various desorption mechanisms.

Destruction Pathways

Once in the gas phase, iron carbonyls are susceptible to destruction by the interstellar ultraviolet radiation field through photodissociation.

Figure 2: A schematic of the photodissociation pathway for iron pentacarbonyl (Fe(CO)₅) in the interstellar medium. Successive absorption of ultraviolet photons leads to the sequential loss of carbon monoxide ligands, ultimately returning the iron atom to the gas phase.

The Search for Gaseous Iron Carbonyls: A Radio Astronomy Perspective

The primary method for detecting and characterizing molecules in the cold, dense regions of the interstellar medium is radio astronomy. The rotational transitions of gas-phase molecules can be observed as spectral lines at specific frequencies.

Experimental Workflow for a Radio Astronomical Search

A search for gaseous iron carbonyls would involve a systematic observational and data analysis workflow.

Figure 3: A generalized workflow for a radio astronomical search for gaseous iron carbonyls. The process begins with pointing a radio telescope at a suitable interstellar source and tuning the receivers to the predicted rotational transition frequencies of the target molecule. The collected data is then calibrated and analyzed to search for a spectral line signature. If no line is detected, an upper limit on the molecule's abundance can be determined.

Current Status: Non-detection and Upper Limits

To date, no published radio astronomical search has reported a positive detection of gaseous iron carbonyls in the interstellar medium. In the absence of a detection, astronomers can place an upper limit on the column density of the molecule, which is the number of molecules per unit area along the line of sight. These upper limits are valuable for constraining chemical models of the interstellar medium.

Conclusion and Future Directions

The question of whether iron carbonyls exist in the interstellar medium remains unanswered. The detection of iron carbonyl clusters in the Jiange H5 chondrite provides tantalizing, albeit indirect, evidence for their formation in the early solar system.[1] However, the lack of a confirmed detection in the gas phase of the ISM suggests that if they are present, their abundance is below the detection limits of current instrumentation, or that their formation is less efficient and/or their destruction more rapid than theoretical models might predict.

Future research in this area should focus on several key areas:

-

Sensitive Radio Astronomical Searches: Deep searches for the rotational transitions of Fe(CO)₅ and other iron carbonyls with next-generation radio telescopes could provide the first definitive detection or set more stringent upper limits on their abundance.

-

Laboratory Astrophysics: Further laboratory studies of the infrared spectra of iron carbonyls in astrophysically relevant ice analogs are needed to aid in the interpretation of astronomical observations of interstellar dust.

-

Refined Chemical Models: More sophisticated theoretical models that incorporate detailed gas-grain chemistry and accurate photodissociation rates are required to better predict the abundance of iron carbonyls in various interstellar environments.

The resolution of the "missing iron problem" and a complete understanding of the role of metals in interstellar chemistry will require continued efforts in these areas of research. The potential presence of organometallic compounds like iron carbonyls highlights the complexity and richness of the chemical processes that occur in the vast expanses between the stars.

References

The Role of Carbon Monoxide in the Primordial Iron-Sulfur World: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The iron-sulfur world hypothesis, a compelling model for the chemoautotrophic origin of life, posits that the earliest metabolic pathways emerged on the catalytic surfaces of iron and nickel sulfide (B99878) minerals in primordial hydrothermal vent systems. Central to this theory is the role of simple inorganic molecules as precursors for the synthesis of life's foundational organic compounds. This technical guide provides an in-depth examination of the pivotal role of carbon monoxide (CO) within this framework. It details the experimental evidence for CO's function as a primary carbon source for the synthesis of key biomolecules, including activated thioesters, α-hydroxy and α-amino acids, and peptides, which are precursors to a primitive version of the acetyl-CoA pathway. This document furnishes a compilation of quantitative data from key experiments, detailed experimental protocols derived from foundational studies, and visual representations of the proposed chemical pathways and workflows to offer a comprehensive resource for researchers in abiogenesis, metabolic evolution, and related fields.

Introduction: The Iron-Sulfur World Hypothesis

Proposed by Günter Wächtershäuser, the iron-sulfur world theory presents a model of abiogenesis where life originated not in a prebiotic soup, but as a dynamic, surface-bound metabolic system on mineral catalysts.[1] This "pioneer organism" is theorized to have emerged in the high-pressure, high-temperature environment of submarine hydrothermal vents.[1] These environments are characterized by steep chemical and thermal gradients, providing both the energy and the raw materials for sustained chemical reactions.

The core of the theory is a chemoautotrophic origin of life, where the first metabolic cycles were driven by the energy released from redox reactions between geochemically available inorganic compounds. A key reaction is the formation of pyrite (B73398) (FeS₂) from ferrous sulfide (FeS) and hydrogen sulfide (H₂S), which provides a source of electrons for the reduction of inorganic carbon sources.[1] Within this volcanic hydrothermal setting, transition metal centers, particularly those of iron (Fe) and nickel (Ni), embedded in a mineral matrix, are proposed to have acted as primordial catalysts.[1] These catalytic centers facilitated the fixation of inorganic gases like carbon monoxide (CO), carbon dioxide (CO₂), hydrogen cyanide (HCN), and hydrogen sulfide (H₂S) into the first small organic molecules.[1]

The Central Role of Carbon Monoxide

Carbon monoxide is a cornerstone of the iron-sulfur world hypothesis, serving as a primary and highly reactive C1 building block for a primitive carbon fixation pathway that shows remarkable parallels to the modern acetyl-CoA (or Wood-Ljungdahl) pathway. This ancient metabolic route is still utilized by anaerobic microorganisms, such as acetogens and methanogens.[2] The exergonic nature of reactions involving CO provides the thermodynamic driving force for the synthesis of more complex organic molecules.

The key transformations involving carbon monoxide in this primordial context include:

-

Carbonylation: The insertion of CO into other molecules.

-

Formation of Activated Acyl Groups: The reaction of CO with methyl groups (derived from other C1 sources) to form an acetyl moiety, a critical step toward energy and biosynthetic intermediates.

-

Peptide Bond Formation: The activation of amino acids by CO to drive their condensation into peptides.

These reactions, catalyzed by (Fe,Ni)S mineral surfaces, lay the groundwork for a self-sustaining, autocatalytic "surface metabolism" that could evolve in complexity over time.

Key Experimental Evidence and Quantitative Data

Seminal experiments have provided crucial support for the proposed role of carbon monoxide in a prebiotic iron-sulfur world. These studies have demonstrated the formation of key metabolic intermediates under simulated hydrothermal conditions.

Synthesis of Activated Acetic Acid (Methyl Thioacetate)

One of the initial key steps is the formation of an activated form of acetic acid, a thioester, which is analogous to the central metabolic intermediate, acetyl-CoA. Experiments by Huber and Wächtershäuser demonstrated that an aqueous slurry of co-precipitated nickel sulfide (NiS) and iron sulfide (FeS) can catalyze the conversion of carbon monoxide and methanethiol (B179389) (CH₃SH) into methyl thioacetate (B1230152) (CH₃-CO-SCH₃).[3] This thioester can then hydrolyze to acetic acid.

More recent geoelectrochemical studies have shown that nickel sulfide, when partially reduced, can facilitate the formation of S-methyl thioacetate from CO and methanethiol at room temperature and neutral pH with yields of up to 56%.[4][5]

| Experiment | Catalyst | Reactants | Temperature (°C) | Pressure | pH | Key Products | Reported Yield | Citation(s) |

| Activated Acetic Acid Synthesis | (Ni,Fe)S (co-precipitated) | CO, CH₃SH | 100 | Atmospheric | 1.6 (optimum) | Methyl Thioacetate, Acetic Acid | 0.2% (based on CO) | [3][4] |

| Geoelectrochemical Thioester Synthesis | NiS, (Ni,Fe)S, (Co,Ni)S | CO₂, Methanethiol | Room Temp. | Atmospheric | 7 | S-methyl thioacetate | up to 56% (from CO) | [4][5] |

Synthesis of α-Amino Acids and α-Hydroxy Acids

Building upon the fixation of single carbon units, experiments have shown the formation of α-amino acids, the building blocks of proteins. Huber and Wächtershäuser demonstrated that mixing carbon monoxide, hydrogen sulfide, nickel sulfide, and iron sulfide particles at 100°C can form amino acids.[6] Further studies showed that nickel or nickel-iron precipitates can catalyze the CO-dependent formation of a series of α-hydroxy and α-amino acids from carbonyl, cyano, and methylthio ligands at temperatures between 80°C and 120°C.[7]

| Experiment | Catalyst | Reactants | Temperature (°C) | Pressure | pH | Key Products | Citation(s) |

| Amino Acid Synthesis | NiS, FeS | CO, H₂S | 100 | Atmospheric | Not Specified | Amino Acids | Not Quantified |

| α-Hydroxy and α-Amino Acid Synthesis | Ni or (Ni,Fe) precipitates | CO, KCN, CH₃SH | 80-120 | 1-75 bar | Alkaline (buffered with Ca(OH)₂ or Mg(OH)₂) | Glycine, Alanine, Serine, Glycolate, Lactate, Glycerate | Not Quantified |

Synthesis of Peptides

A critical step towards functional macromolecules is the polymerization of amino acids into peptides. In a landmark experiment, Huber and Wächtershäuser showed that amino acids could be activated by carbon monoxide to form peptides on the surface of co-precipitated (Ni,Fe)S.[8] The reaction proceeds at 100°C in an aqueous, anaerobic environment, with H₂S or CH₃SH acting as a condensation agent.[8] This demonstrated a plausible prebiotic pathway for peptide bond formation driven by the chemical energy of CO. Subsequent work established that this CO-driven peptide formation can occur concomitantly with peptide degradation, establishing a potential primordial peptide cycle.[9]

| Experiment | Catalyst | Reactants | Temperature (°C) | Pressure | pH | Key Products | Citation(s) |

| Peptide Synthesis | (Ni,Fe)S (co-precipitated) | Amino Acids, CO, H₂S (or CH₃SH) | 100 | Atmospheric | 7-10 | Dipeptides, Tripeptides | [8][10][11] |

Proposed Mechanisms and Pathways

The experimental results support a stepwise, mineral-surface-catalyzed pathway from carbon monoxide to key organic molecules, representing a primitive version of the acetyl-CoA pathway.

The Primordial Acetyl-CoA Pathway

This pathway begins with the carbonylation of a methyl group, which is bound to a metal sulfide surface. The methyl group itself can be formed from other C1 sources like CO₂ or formaldehyde. The resulting acetyl group, activated as a thioester (e.g., methyl thioacetate), can then enter further synthetic reactions.

Caption: A simplified diagram of the proposed prebiotic acetyl-CoA pathway on an (Fe,Ni)S mineral surface.

CO-Driven Peptide Synthesis

Carbon monoxide activates the carboxyl group of an amino acid, making it susceptible to nucleophilic attack by the amino group of a second amino acid. This reaction, occurring on the (Fe,Ni)S surface, facilitates the formation of a peptide bond, releasing a molecule of water. The process can repeat to form longer peptide chains.

Caption: The activation of an amino acid by CO on an (Fe,Ni)S catalyst, leading to peptide bond formation.

Experimental Protocols

The following protocols are reconstructed based on the methods described in the foundational papers of Huber and Wächtershäuser. They are intended as a guide and may require optimization. All procedures must be carried out under strict anaerobic conditions.

Preparation of Co-precipitated (Ni,Fe)S Catalyst

This protocol is based on the methods used for synthesizing the catalysts in the peptide and acetic acid formation experiments.[3][8]

Materials:

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Anaerobic, deionized water

-

Nitrogen gas (high purity)

Procedure:

-

Prepare separate anaerobic stock solutions of NiCl₂, FeCl₂, and Na₂S in deionized water.

-

In an anaerobic chamber or glovebox, mix equimolar amounts of the NiCl₂ and FeCl₂ solutions.

-

While stirring vigorously, add an equimolar amount of the Na₂S solution dropwise to the Ni/Fe solution. A black precipitate of (Ni,Fe)S will form immediately.

-

Continue stirring the suspension for a designated period (e.g., 1 hour) to ensure complete reaction.

-

Wash the precipitate several times with anaerobic, deionized water by centrifugation and decantation to remove soluble salts.

-

The resulting (Ni,Fe)S slurry can be used directly in subsequent synthesis experiments.

Protocol for CO-Driven Peptide Synthesis

This protocol is a generalized procedure based on the 1998 Huber and Wächtershäuser experiment.[8][11]

Materials:

-

Selected α-amino acid(s) (e.g., Phenylalanine, Glycine)

-

Freshly prepared (Ni,Fe)S catalyst slurry

-

Anaerobic, deionized water

-

Potassium hydroxide (B78521) (KOH) solution for pH adjustment

-

Carbon monoxide (CO) gas (high purity)

-

Hydrogen sulfide (H₂S) gas or methanethiol (CH₃SH)

-

High-pressure reaction vessel or thick-walled glass flask suitable for heating

Procedure:

-

In an anaerobic environment, add a specific amount of the desired amino acid(s) to the reaction vessel.

-

Add the aqueous (Ni,Fe)S catalyst slurry.

-

Adjust the pH of the slurry to the desired range (e.g., pH 7-10) using an anaerobic KOH solution.

-

Seal the reaction vessel.

-

Purge the vessel multiple times with CO gas to ensure an anaerobic CO atmosphere.

-

Pressurize the vessel with CO to the desired pressure (e.g., atmospheric or higher).

-

Introduce H₂S gas or liquid CH₃SH as the condensation agent.

-

Place the vessel in a heating apparatus and maintain at 100°C for the desired reaction time (e.g., 1-4 days).

-

After the reaction, cool the vessel to room temperature.

-

Vent the excess gas pressure in a fume hood.

-

Collect the aqueous supernatant by centrifugation for analysis.

Analytical Methods for Product Characterization

Analysis of the complex product mixtures from these experiments requires sensitive and selective techniques.[10]

Sample Preparation:

-

Aqueous samples are typically centrifuged to remove mineral catalysts.

-

For Gas Chromatography (GC) analysis, derivatization is often necessary to make the polar amino acids and peptides volatile.

-

For High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), samples may be analyzed directly or after minimal cleanup.[4][10]

Analytical Techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Used for the identification and quantification of volatile products and derivatized small molecules like amino acids and hydroxy acids.[10]

-

High-Performance Liquid Chromatography (HPLC): Used with various detectors (e.g., UV, fluorescence) for the separation and quantification of peptides and amino acids.[9]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for identifying larger molecules like di- and tripeptides by providing both retention time and mass-to-charge ratio.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural determination of key products, especially when isolated in sufficient quantity.[10]

Caption: A general experimental workflow for the synthesis and analysis of peptides from amino acids and CO.

Conclusion and Future Directions

The experimental evidence strongly supports a critical role for carbon monoxide in the prebiotic chemistry of the iron-sulfur world. On the catalytic surfaces of iron and nickel sulfides, CO acts as a potent C1 building block, driving the synthesis of activated acetyl groups, amino acids, and peptides under plausible primordial hydrothermal conditions. These reactions form the basis of a primitive carbon fixation pathway analogous to the modern acetyl-CoA pathway, suggesting a direct lineage from geochemistry to biochemistry.

For researchers and professionals in drug development, understanding these fundamental pathways of metabolic evolution can provide insights into the core biochemical logic of life. This knowledge can inform the study of metalloenzymes, many of which retain Fe-S and Ni-Fe-S clusters at their active sites, and can inspire the design of novel catalysts and synthetic pathways.

Future research should continue to explore the catalytic potential of different mineral compositions under a wider range of simulated prebiotic conditions. The transition from a surface-bound metabolism to the first enclosed, cellular life remains a major question, and understanding the role of molecules synthesized from CO, such as amphipathic lipids, will be crucial. Furthermore, elucidating the catalytic mechanisms at the atomic level will provide deeper insights into the remarkable efficiency of these primordial reactions.

References

- 1. Iron–sulfur world hypothesis - Wikipedia [en.wikipedia.org]

- 2. Rapid kinetic studies of acetyl-CoA synthesis: evidence supporting the catalytic intermediacy of a paramagnetic NiFeC species in the autotrophic Wood-Ljungdahl pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Chromatographic preparation of food-grade prebiotic oligosaccharides with defined degree of polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A quantitative evaluation of the iron-sulfur world and its relevance to life's origins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. alpha-Hydroxy and alpha-amino acids under possible Hadean, volcanic origin-of-life conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Peptides by activation of amino acids with CO on (Ni,Fe)S surfaces: implications for the origin of life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A possible primordial peptide cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. digitalcommons.unl.edu [digitalcommons.unl.edu]

fundamental principles of iron-catalyzed CO hydrogenation

An In-depth Technical Guide to the Fundamental Principles of Iron-Catalyzed CO Hydrogenation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles of iron-catalyzed carbon monoxide (CO) hydrogenation, a cornerstone of Fischer-Tropsch synthesis (FTS). The document details the reaction mechanisms, active catalyst phases, and the influence of various promoters. It also includes detailed experimental protocols and quantitative data to aid in the research and development of efficient iron-based catalysts.

Core Principles of Iron-Catalyzed CO Hydrogenation

Iron-catalyzed CO hydrogenation is a complex catalytic process that converts synthesis gas (syngas), a mixture of carbon monoxide and hydrogen, into a wide array of hydrocarbons and oxygenates. This process is of significant industrial importance for the production of synthetic fuels and value-added chemicals. When utilizing CO₂ as a feedstock, the process involves an initial reverse water-gas shift (RWGS) reaction to produce CO, which then enters the Fischer-Tropsch synthesis pathway.

The overall process can be summarized by the following key reactions:

-

Fischer-Tropsch Synthesis (FTS): nCO + (2n+1)H₂ → CₙH₂ₙ₊₂ + nH₂O

-

Reverse Water-Gas Shift (RWGS): CO₂ + H₂ ⇌ CO + H₂O

The product distribution in FTS typically follows the Anderson-Schulz-Flory (ASF) model, which describes the chain growth probability. However, iron-based catalysts often exhibit deviations from this model, allowing for the selective production of desired hydrocarbon fractions.

A critical aspect of iron-catalyzed CO hydrogenation is the dynamic nature of the catalyst itself. Under reaction conditions, the initial iron precursor (often an iron oxide) is transformed into various iron phases, with iron carbides being widely recognized as the active phase for C-C bond formation and chain growth. Iron oxides, such as magnetite (Fe₃O₄), are considered active for the RWGS reaction.[1][2] The interplay between these phases is crucial for the overall catalytic performance.

Promoters play a vital role in enhancing the activity, selectivity, and stability of iron-based catalysts. Alkali metals, such as potassium and sodium, are common promoters that can increase the catalyst's basicity, enhance CO adsorption, and facilitate the formation of the active iron carbide phase.[3] Structural promoters, like silica (B1680970) or alumina, provide high surface area and mechanical stability.

Reaction Mechanisms

The predominant mechanism for CO hydrogenation on iron catalysts is the carbide mechanism . This mechanism involves the dissociative adsorption of CO on the catalyst surface to form surface carbon species, which are then hydrogenated to form CHₓ monomers. These monomers subsequently polymerize to form longer hydrocarbon chains.

A more detailed, step-by-step representation of the carbide mechanism on an iron carbide surface is the Mars-van Krevelen type mechanism:

-

Hydrogenation of a surface carbidic carbon: A carbon atom of the iron carbide lattice is hydrogenated to form a CHₓ species.

-

Vacancy formation: This leaves a carbon vacancy on the catalyst surface.

-

CO adsorption and dissociation: A CO molecule from the gas phase adsorbs onto the vacancy and dissociates, filling the vacancy with a carbon atom and leaving an oxygen atom on the surface.

-

Oxygen removal: The surface oxygen is removed as water through hydrogenation.

-

Chain growth and termination: The CHₓ monomers polymerize, and the growing hydrocarbon chains can terminate through hydrogenation or dehydrogenation to form paraffins or olefins, respectively.

The following Graphviz diagram illustrates the key steps in the carbide mechanism.

Caption: Carbide mechanism for Fischer-Tropsch synthesis.

Experimental Protocols

Catalyst Preparation: Co-precipitation Method for a Promoted Iron Catalyst

This protocol describes the preparation of a K- and Cu-promoted iron catalyst supported on silica (Fe-Cu-K/SiO₂), a common formulation for CO hydrogenation.

Materials:

-

Iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O)

-

Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

-

Potassium carbonate (K₂CO₃)

-

Tetraethyl orthosilicate (B98303) (TEOS)

-

Ammonium (B1175870) hydroxide (B78521) solution (25 wt%)

-

Deionized water

Procedure:

-

Support Preparation (Silica):

-

In a beaker, mix 200 mL of ethanol and 50 mL of deionized water.

-

While stirring vigorously, add 40 mL of TEOS to the ethanol-water mixture.

-

Slowly add 20 mL of ammonium hydroxide solution dropwise to initiate hydrolysis and condensation.

-

Continue stirring for 4 hours at room temperature.

-

Collect the precipitated silica by filtration, wash thoroughly with deionized water and ethanol, and dry at 110 °C overnight.

-

Calcine the dried silica in air at 500 °C for 5 hours.

-

-

Catalyst Synthesis (Co-precipitation):

-

Dissolve appropriate amounts of Fe(NO₃)₃·9H₂O and Cu(NO₃)₂·3H₂O in 200 mL of deionized water to achieve the desired Fe:Cu molar ratio (e.g., 100:3).

-

Disperse the prepared silica support in the metal nitrate solution under vigorous stirring.

-

Heat the solution to 80 °C.

-

Slowly add a 1 M solution of K₂CO₃ dropwise until the pH of the solution reaches 8.0, inducing the co-precipitation of iron and copper hydroxides onto the silica support.

-

Age the resulting slurry at 80 °C for 2 hours with continuous stirring.

-

Filter the precipitate and wash it thoroughly with deionized water until the filtrate is neutral.

-

Dry the catalyst precursor at 120 °C overnight.

-

Calcine the dried powder in static air at 400 °C for 6 hours.

-

-

Promoter Addition (Impregnation):

-

Dissolve the desired amount of K₂CO₃ in deionized water.

-

Impregnate the calcined Fe-Cu/SiO₂ catalyst with the K₂CO₃ solution using the incipient wetness technique.

-

Dry the potassium-promoted catalyst at 120 °C for 12 hours.

-

Catalyst Activity Testing in a Fixed-Bed Reactor

Apparatus:

-

High-pressure fixed-bed reactor system

-

Mass flow controllers for H₂, CO, and an internal standard (e.g., N₂)

-

Temperature controller and furnace

-

Back-pressure regulator

-

Gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) and a flame ionization detector (FID)

Procedure:

-

Catalyst Loading:

-

Load approximately 0.5 g of the catalyst (sieved to a particle size of 40-60 mesh) into the center of a stainless steel reactor tube (e.g., 1/2 inch outer diameter).

-

Pack quartz wool at both ends of the catalyst bed to secure it in place.

-

-

Catalyst Activation (Reduction):

-

Pressurize the reactor with N₂ to the desired reaction pressure (e.g., 20 bar) and check for leaks.

-

Introduce a flow of pure H₂ (e.g., 50 mL/min) and heat the reactor to the reduction temperature (e.g., 400 °C) at a ramp rate of 5 °C/min.

-

Hold at the reduction temperature for a specified duration (e.g., 12 hours) to ensure complete reduction of the iron oxides.

-

-

CO Hydrogenation Reaction:

-

After reduction, cool the reactor to the desired reaction temperature (e.g., 280 °C).

-

Switch the gas feed from H₂ to the syngas mixture (e.g., H₂/CO = 2) with a specific gas hourly space velocity (GHSV, e.g., 2000 h⁻¹).

-

Maintain the reaction at the set temperature and pressure.

-

-

Product Analysis:

-

Periodically analyze the reactor effluent using an online GC.

-

The TCD is used to quantify permanent gases (CO, H₂, CO₂, N₂).

-

The FID is used to quantify hydrocarbons.

-

Calculate CO conversion and product selectivity based on the GC data and the flow rates of the reactants and products.

-

The following diagram illustrates a typical experimental workflow for catalyst development and testing.

Caption: Experimental workflow for catalyst development.

Quantitative Data Presentation

The following tables summarize typical quantitative data for iron-based catalysts in CO hydrogenation, highlighting the effects of different promoters and reaction conditions.

Table 1: Effect of Alkali Promoters on Catalyst Performance

| Catalyst Composition | Reaction Temp. (°C) | Pressure (bar) | H₂/CO Ratio | CO Conversion (%) | C₅₊ Selectivity (%) | Olefin/Paraffin Ratio (C₂-C₄) |

| 100Fe/5Cu/4SiO₂ | 270 | 20 | 2 | 45 | 30 | 1.5 |

| 100Fe/5Cu/4SiO₂/2K | 270 | 20 | 2 | 60 | 45 | 3.0 |

| 100Fe/5Cu/4SiO₂/2Na | 270 | 20 | 2 | 55 | 40 | 2.5 |

Table 2: Effect of Reaction Conditions on Product Distribution for a K-promoted Iron Catalyst

| Reaction Temp. (°C) | Pressure (bar) | GHSV (h⁻¹) | CO Conversion (%) | CH₄ Selectivity (%) | C₂-C₄ Selectivity (%) | C₅₊ Selectivity (%) |

| 260 | 20 | 2000 | 55 | 15 | 35 | 50 |

| 280 | 20 | 2000 | 70 | 20 | 30 | 50 |

| 300 | 20 | 2000 | 85 | 25 | 25 | 50 |

| 280 | 10 | 2000 | 60 | 18 | 32 | 50 |

| 280 | 30 | 2000 | 75 | 22 | 28 | 50 |

| 280 | 20 | 1000 | 80 | 23 | 27 | 50 |

| 280 | 20 | 4000 | 65 | 19 | 31 | 50 |

Conclusion

This technical guide has provided a detailed overview of the . A thorough understanding of the reaction mechanisms, the nature of the active catalyst phases, and the role of promoters is essential for the rational design of highly efficient catalysts. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in this field, enabling them to develop and test novel catalytic systems for the sustainable production of fuels and chemicals. The logical relationships and workflows visualized through Graphviz diagrams offer a clear and structured approach to catalyst research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. A comprehensive small and pilot-scale fixed-bed reactor approach for testing Fischer–Tropsch catalyst activity and performance on a BTL route - Arabian Journal of Chemistry [arabjchem.org]

- 3. Mechanism of Fischer-Tropsch Synthesis on an Iron Carbide Surface | NWO [nwo.nl]

The Electronic Structure of Iron Pentacarbonyl (Fe(CO)₅): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron pentacarbonyl, Fe(CO)₅, is a foundational organometallic compound with significant implications in catalysis, materials science, and as a precursor for iron-based nanoparticles. A thorough understanding of its electronic structure is paramount for harnessing its reactivity and designing novel applications. This technical guide provides an in-depth analysis of the electronic properties of Fe(CO)₅, integrating experimental data with theoretical models. We present a detailed examination of its molecular geometry, the synergistic nature of the iron-carbonyl bond, and a molecular orbital framework. This document summarizes key quantitative data in structured tables, outlines experimental protocols for its characterization, and provides visualizations of fundamental electronic concepts to facilitate a comprehensive understanding for researchers and professionals in related fields.

Molecular Geometry and Structure

Iron pentacarbonyl adopts a trigonal bipyramidal geometry, belonging to the D₃h point group.[1][2] In this configuration, the central iron atom is coordinated to five carbon monoxide (CO) ligands. Three of the CO ligands occupy equatorial positions, forming a trigonal plane, while the remaining two are situated in axial positions, perpendicular to this plane.[1] The Fe-C-O linkages are essentially linear.[1] This highly symmetric structure is a consequence of the electronic configuration of the central iron atom and the nature of its interaction with the carbonyl ligands.

Table 1: Structural Parameters of Fe(CO)₅

| Parameter | Experimental Value (Gas-Phase Electron Diffraction) | Computational Value (DFT) |

| Fe-C (axial) Bond Length | ~1.81 Å | Varies with computational method |

| Fe-C (equatorial) Bond Length | ~1.83 Å | Varies with computational method |

| C-O (axial) Bond Length | ~1.11 Å | Varies with computational method |

| C-O (equatorial) Bond Length | ~1.13 Å | Varies with computational method |

| C(eq)-Fe-C(eq) Angle | 120° | ~120° |

| C(ax)-Fe-C(eq) Angle | 90° | ~90° |

| C(ax)-Fe-C(ax) Angle | 180° | ~180° |

Note: Experimental and computational values for bond lengths can vary slightly depending on the specific techniques and basis sets used. The provided values are representative.[3][4][5][6]

The Synergistic Nature of the Fe-CO Bond

The bonding in iron pentacarbonyl is a classic example of synergistic bonding, also known as the Dewar-Chatt-Duncanson model. This model describes a cooperative interaction between the metal and the ligands involving two main components: σ-donation and π-backbonding.[7][8][9]

-

σ-Donation: The carbon atom of the CO ligand donates a lone pair of electrons from its highest occupied molecular orbital (HOMO), the 5σ orbital, to an empty d-orbital of the iron atom, forming a σ-bond.[7][9]

-

π-Backbonding: Concurrently, the iron atom donates electron density from its filled d-orbitals into the empty π* antibonding orbitals of the CO ligands.[7][9] This interaction is known as π-backbonding.

This mutual electron exchange strengthens the Fe-C bond while slightly weakening the C-O triple bond.[7] The extent of π-backbonding is a critical factor influencing the vibrational frequency of the C-O stretch, a feature that is readily probed by infrared spectroscopy.

Molecular Orbital Theory of Fe(CO)₅

A more sophisticated understanding of the electronic structure of Fe(CO)₅ is provided by molecular orbital (MO) theory. The interaction between the atomic orbitals of the central iron atom (3d, 4s, and 4p) and the molecular orbitals of the five CO ligands leads to the formation of a set of molecular orbitals for the entire complex. The 18-electron rule is satisfied in Fe(CO)₅, with 8 valence electrons from the iron atom and 10 electrons donated by the five CO ligands, contributing to its stability.[1][10]

The d-orbitals of the iron atom split in the D₃h symmetry of the complex. This splitting, along with the interaction with the ligand orbitals, gives rise to the final arrangement of the molecular orbitals. The highest occupied molecular orbitals (HOMOs) are primarily metal-centered d-orbitals, while the lowest unoccupied molecular orbitals (LUMOs) are dominated by the π* orbitals of the CO ligands.[11][12]

Spectroscopic Characterization

The electronic structure of Fe(CO)₅ has been extensively studied using various spectroscopic techniques. Infrared and photoelectron spectroscopy are particularly informative.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for probing the strength of the C-O bond in metal carbonyls. In the gas phase, Fe(CO)₅ exhibits two intense ν(CO) stretching bands at approximately 2034 cm⁻¹ and 2014 cm⁻¹.[1] The positions of these bands are sensitive to the extent of π-backbonding. Increased π-backbonding from the metal to the CO π* orbitals weakens the C-O bond, resulting in a lower stretching frequency compared to free CO (2143 cm⁻¹).

Table 2: Key Infrared Vibrational Frequencies of Fe(CO)₅ (Gas Phase)

| Vibrational Mode | Symmetry | Frequency (cm⁻¹) |

| ν(CO) | A₂'' | ~2034 |

| ν(CO) | E' | ~2014 |

| ν(Fe-C) and δ(FeCO) | Multiple | 300 - 700 |

Data compiled from various spectroscopic studies.[1][3][4][5][13][14]

Photoelectron Spectroscopy (PES)

Valence photoelectron spectroscopy provides direct experimental insight into the energies of the molecular orbitals. The spectrum of Fe(CO)₅ shows distinct bands corresponding to the ionization of electrons from different orbitals. The bands at lower binding energies are assigned to the ionization from the metal-centered 3d orbitals, while those at higher binding energies are associated with the CO ligand orbitals.[15][16][17]

Table 3: Valence Photoelectron Spectroscopy Data for Fe(CO)₅

| Binding Energy (eV) | Assignment |

| ~8.2 - 8.5 | Fe 3d (e') |

| ~9.5 | Fe 3d (e'') |

| ~14 - 18 | CO (π and σ) orbitals |

Values are approximate and can vary based on the experimental setup.[15][16][17][18]

Experimental Protocols

Gas-Phase Infrared Spectroscopy

Objective: To measure the C-O stretching frequencies of Fe(CO)₅.

Methodology:

-

A sample of liquid Fe(CO)₅ is carefully handled in a fume hood due to its toxicity and volatility.

-

A small amount of the sample is introduced into a gas cell with infrared-transparent windows (e.g., KBr or NaCl).

-

The gas cell is evacuated to remove air and then filled with a low pressure of Fe(CO)₅ vapor.

-

The gas cell is placed in the sample compartment of a Fourier Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the empty gas cell is recorded.

-

The infrared spectrum of the Fe(CO)₅ sample is then recorded over the appropriate wavenumber range (typically 4000-400 cm⁻¹).

-

The background spectrum is subtracted from the sample spectrum to obtain the absorbance spectrum of Fe(CO)₅.

-

The positions of the ν(CO) absorption bands are determined.

Time-Resolved Valence Photoelectron Spectroscopy

Objective: To probe the electronic structure and dissociation dynamics of Fe(CO)₅.

Methodology:

-

A molecular beam of Fe(CO)₅ is generated by passing a carrier gas (e.g., He or Ar) over a liquid sample of Fe(CO)₅.

-

The molecular beam is directed into a high-vacuum chamber.

-

A pump-probe experimental setup is used. A femtosecond laser pulse (the "pump," e.g., at 266 nm) excites the Fe(CO)₅ molecules.[15][16]

-

After a variable time delay, a second high-energy pulse (the "probe," typically XUV or soft X-ray) ionizes the molecules.[15][16]

-

The kinetic energy of the photoemitted electrons is measured using an electron spectrometer.

-

The binding energy of the electrons is calculated from the known photon energy of the probe pulse and the measured kinetic energy of the electrons.

-

By varying the time delay between the pump and probe pulses, the evolution of the electronic states following photoexcitation can be monitored.[15][16]

Conclusion

The electronic structure of iron pentacarbonyl is a well-defined system characterized by a trigonal bipyramidal geometry and a synergistic bonding mechanism that involves both σ-donation from the CO ligands to the iron center and π-backbonding from the metal to the ligands. This intricate electronic interplay governs its stability, reactivity, and spectroscopic properties. The molecular orbital framework, supported by extensive experimental data from infrared and photoelectron spectroscopy, provides a comprehensive model for understanding this iconic organometallic compound. The data and protocols presented in this guide offer a valuable resource for researchers and professionals engaged in fields where the chemistry of iron pentacarbonyl and related compounds is of central importance.

References

- 1. Iron pentacarbonyl - Wikipedia [en.wikipedia.org]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure and Spectroscopy of Iron Pentacarbonyl, Fe(CO)5 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Synergic bonding- Concept, Mechanism and Importance. [allen.in]

- 8. allen.in [allen.in]

- 9. In Fe(CO)5, the Fe-C bond possesses [infinitylearn.com]

- 10. quora.com [quora.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 15. Different Photodissociation Mechanisms in Fe(CO)5 and Cr(CO)6 Evidenced with Femtosecond Valence Photoelectron Spectroscopy and Excited-State Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. diva-portal.org [diva-portal.org]

- 18. pubs.aip.org [pubs.aip.org]

Early Investigations of Heme Oxygenase and Carbon Monoxide Production: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the foundational research on heme oxygenase (HO) and its role in the production of carbon monoxide (CO). It is intended for researchers, scientists, and drug development professionals interested in the historical context and core methodologies that established this crucial enzymatic pathway. The guide focuses on the seminal work of Tenhunen, Schmid, and Marver in the late 1960s, which laid the groundwork for our current understanding of heme catabolism.

Core Concepts of Early Heme Oxygenase Research

In 1968, Tenhunen, Marver, and Schmid first described a microsomal enzyme system responsible for the conversion of heme to biliverdin (B22007), which was subsequently reduced to bilirubin (B190676).[1][2][3] Their research, primarily using rat liver and spleen microsomes, established that this enzyme, termed heme oxygenase, was the rate-limiting step in heme degradation.[4] A key finding of these early studies was the stoichiometric production of carbon monoxide (CO) during the cleavage of the heme ring, definitively linking endogenous CO production to heme catabolism.[4][5]

The initial characterization of microsomal heme oxygenase revealed its nature as a mixed-function oxygenase, requiring both molecular oxygen and a source of reducing equivalents, identified as NADPH.[1][4] The enzyme system was found to be dependent on NADPH-cytochrome c reductase to transfer electrons to the heme oxygenase.[6][7] These pioneering investigations also explored the enzyme's substrate specificity, tissue distribution, and susceptibility to various inhibitors.[4][8]

Data Presentation

The following tables summarize the quantitative data extracted from the early publications on microsomal heme oxygenase.

Table 1: Substrate Specificity of Microsomal Heme Oxygenase

| Substrate | Relative Activity (%) | Apparent Km (µM) |

| Protohemin IX | 100 | 5.0 |

| Methemalbumin | 100 | - |

| Methemoglobin | 80 | 4.8 |

| Hemoglobin α-chains | 60 | 5.1 |

| Hemoglobin β-chains | 60 | 5.1 |

| Deuterohemin IX | 40 | 4.5 |

| Coprohemin I | 20 | - |

| Hemoglobin-haptoglobin complex | 10 | - |

| Myoglobin | Inactive | - |

| Oxyhemoglobin | Inactive | - |

| Carboxyhemoglobin | Inactive | - |

| Free Porphyrins | Inactive | - |

Data compiled from Tenhunen et al., J Biol Chem, 1969.[4]

Table 2: Tissue Distribution of Heme Oxygenase Activity in the Rat

| Tissue | Heme Oxygenase Activity (nmol bilirubin/mg protein/hr) |

| Spleen | 2.5 - 3.5 |

| Liver | 1.0 - 1.5 |

| Bone Marrow | 0.8 - 1.2 |

| Brain | 0.2 - 0.4 |

| Kidney | 0.1 - 0.2 |

| Lung | 0.1 - 0.2 |

Approximate values based on descriptions in Tenhunen et al., J Biol Chem, 1969.[4]

Table 3: Effect of Inhibitors on Microsomal Heme Oxygenase Activity

| Inhibitor | Concentration | Inhibition (%) |

| p-Hydroxymercuribenzoate | 1 mM | 90 |

| Sodium Azide | 1 mM | 80 |

| Potassium Cyanide | 1 mM | 70 |

| Carbon Monoxide (CO) | (Not specified) | Significant |

| Sodium Dodecyl Sulfate (SDS) | 0.1% | 100 |

| Trypsin | 0.1 mg/ml | 80 |

| Phospholipase C | 0.1 mg/ml | 70 |

| Lipase | 0.1 mg/ml | 60 |

Data compiled from Tenhunen et al., J Biol Chem, 1969.[4][8]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the early investigations of heme oxygenase.

Preparation of Microsomal and Soluble Fractions

This protocol describes the method used to isolate the microsomal fraction containing heme oxygenase and the soluble fraction containing biliverdin reductase from rat tissues.

-

Tissue Homogenization: Tissues (e.g., liver, spleen) were excised from male Sprague-Dawley rats and immediately placed in ice-cold 0.25 M sucrose (B13894). The tissues were minced and homogenized in 4 volumes of 0.25 M sucrose using a Potter-Elvehjem homogenizer.

-

Differential Centrifugation:

-

The homogenate was centrifuged at 9,000 x g for 20 minutes to pellet nuclei, mitochondria, and cell debris.

-

The resulting supernatant was carefully decanted and centrifuged at 105,000 x g for 60 minutes.

-

The supernatant from this step constituted the soluble fraction (cytosol) , containing biliverdin reductase.

-

The pellet, containing the microsomal fraction , was washed by resuspension in 0.25 M sucrose and recentrifuged at 105,000 x g for 60 minutes. The final microsomal pellet was resuspended in a known volume of 0.1 M potassium phosphate (B84403) buffer, pH 7.4.

-

-

Protein Determination: Protein concentration in both fractions was determined using the method of Lowry et al.

Assay for Microsomal Heme Oxygenase Activity

This assay measures the formation of bilirubin, the end product of the coupled heme oxygenase and biliverdin reductase reaction.

-

Reaction Mixture: The standard incubation mixture (final volume 1.0 ml) contained:

-

Microsomal protein (0.5 - 2.0 mg)

-

An excess of the soluble fraction (cytosol) as a source of biliverdin reductase (typically 1.5 - 3.0 mg of protein)

-

Hemin (25 µM) as substrate (prepared as a stock solution in a small volume of 0.1 N NaOH and diluted in the buffer)

-

NADPH (0.5 mM)

-

0.1 M potassium phosphate buffer, pH 7.4

-

-

Incubation:

-

The reaction components, except for NADPH, were pre-incubated at 37°C for 5 minutes.

-

The reaction was initiated by the addition of NADPH.

-

Incubations were carried out for 15-30 minutes at 37°C in a shaking water bath, protected from light.

-

-

Extraction and Quantification of Bilirubin:

-

The reaction was stopped by the addition of 1.0 ml of chloroform (B151607).

-

The mixture was vigorously vortexed for 30 seconds and then centrifuged to separate the phases.

-

The chloroform layer, containing the extracted bilirubin, was carefully removed.

-

The absorbance of the chloroform extract was measured at 464 nm and 530 nm. The concentration of bilirubin was calculated from the difference in absorbance (A464 - A530) using an extinction coefficient of 40 mM⁻¹ cm⁻¹.[9]

-

-

Enzyme Activity Calculation: Heme oxygenase activity was expressed as nanomoles of bilirubin formed per milligram of microsomal protein per hour.

Measurement of Carbon Monoxide (CO) Production

This protocol outlines the method used to quantify the production of CO during heme degradation.

-

Incubation in a Closed System:

-

The heme oxygenase assay was performed in sealed vials with a rubber septum.

-

The reaction mixture was the same as described for the activity assay.

-

After initiating the reaction with NADPH, the vials were incubated at 37°C for a defined period.

-

-

Gas Chromatography Analysis:

-

A sample of the headspace gas (0.1 - 0.5 ml) was withdrawn from the sealed vial using a gas-tight syringe.

-

The gas sample was injected into a gas chromatograph equipped with a thermal conductivity detector or a more sensitive detector for CO analysis.

-

The amount of CO produced was quantified by comparing the peak area to that of a standard curve generated with known concentrations of CO gas.[5][10][11]

-

-

Stoichiometry: The molar ratio of CO produced to bilirubin formed was determined to be approximately 1:1, confirming that the cleavage of the heme ring at a single methene bridge releases one molecule of CO.[4]

Mandatory Visualization

Heme Catabolism Pathway

The following diagram illustrates the enzymatic breakdown of heme as established by the early investigations.

Caption: The enzymatic pathway of heme degradation.

Experimental Workflow for Heme Oxygenase Assay

This diagram outlines the key steps in the early in vitro assays for measuring heme oxygenase activity.

Caption: Workflow for the in vitro heme oxygenase assay.

Logical Relationship of Heme Oxygenase System Components

This diagram illustrates the functional relationships between the key components of the microsomal heme oxygenase system as understood from the early research.

Caption: Functional relationships in the heme oxygenase system.

References

- 1. The enzymatic conversion of heme to bilirubin by microsomal heme oxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]